tert-Butyl N-(3-formylcyclopentyl)carbamate tert-Butyl N-(3-formylcyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534558
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-Butyl N-(3-formylcyclopentyl)carbamate

CAS No.:

Cat. No.: VC16534558

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(3-formylcyclopentyl)carbamate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl N-(3-formylcyclopentyl)carbamate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)
Standard InChI Key QZIAFYMLFHEMJA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a cyclopentane ring substituted at the 3-position with a formyl group (CHO-\text{CHO}) and a carbamate group (NHCO2t-Bu-\text{NHCO}_2\text{t-Bu}). The carbamate functionality is further protected by a tert-butyl group, enhancing stability during synthetic procedures . The IUPAC name, tert-butyl NN-(3-formylcyclopentyl)carbamate, reflects this arrangement .

Spectroscopic and Computational Data

The compound’s SMILES representation (\text{CC(C)(C)OC(=O)NC1CCC(C1)C=O) and InChIKey (QZIAFYMLFHEMJA-UHFFFAOYSA-N\text{QZIAFYMLFHEMJA-UHFFFAOYSA-N}) facilitate computational modeling and database searches. Key physicochemical properties include:

PropertyValueSource
Molecular Weight213.27 g/mol
FormulaC11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_3
XLogP3 (Partition Coefficient)1.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via carbamate formation reactions. A plausible route involves:

  • Cyclopentane Functionalization: Introduction of a formyl group to cyclopentane via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.

  • Carbamate Protection: Reaction of the resulting 3-formylcyclopentylamine with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions .

This two-step strategy balances yield and purity, as evidenced by its commercial availability from suppliers like Parchem and Vulcanchem .

Industrial-Scale Considerations

Large-scale production requires optimization of:

  • Solvent Systems: Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity.

  • Catalysis: Lewis acids (e.g., DMAP) may accelerate carbamate formation .

  • Purification: Chromatography or recrystallization ensures high purity (>95%) for pharmaceutical applications.

Applications in Organic Synthesis and Drug Discovery

Role as a Building Block

The formyl group’s electrophilicity enables nucleophilic additions (e.g., Grignard reactions, reductive aminations), while the Boc-protected amine serves as a masked amino group for peptide coupling . Key transformations include:

  • Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds for heterocycle synthesis.

  • Reductive Amination: Conversion to secondary amines for bioactive molecule assembly.

Medicinal Chemistry Applications

The compound’s utility in drug discovery is exemplified by its incorporation into:

  • Protease Inhibitors: The cyclopentane scaffold mimics peptide backbones, aiding in inhibitor design.

  • Anticancer Agents: Formyl-directed conjugation with cytotoxic moieties (e.g., doxorubicin) enhances tumor targeting .

Comparison with Structural Analogues

tert-Butyl N-(2-formylcyclopentyl)carbamate

This analogue (MW = 213.27 g/mol) differs in the formyl group’s position (2- vs. 3-cyclopentyl), altering steric and electronic profiles. The 3-substituted derivative exhibits enhanced reactivity in aldol reactions due to reduced steric hindrance.

Bicyclohexane Derivatives

Compounds like tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate (CAS: 2411292-69-6) feature fused ring systems, offering rigidity for conformational restriction in drug design.

CompoundMolecular FormulaKey FeatureApplication
tert-Butyl N-(3-formylcyclopentyl)carbamateC11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_33-formyl groupPeptide mimetics
tert-Butyl N-(2-formylcyclopentyl)carbamateC11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_32-formyl groupSteroid synthesis
Bicyclo[3.1.0]hexanyl derivativeC12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_3Fused ring systemKinase inhibitors

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